H-Ala-Ala-Gln-OH
Overview
Description
H-Ala-Ala-Gln-OH is a dipeptide consisting of alanine and glutamine . It is widely used in medical and nutritional fields . It is a stable substitute for glutamine in cell culture media, tolerating autoclaving and liberating a lower amount of undesired ammonia than glutamine . It has also found use as a glutamine source in parenteral nutrition .
Synthesis Analysis
The production of Ala-Gln by the E. coli expressing α-amino acid ester acyltransferase is a promising technical route due to its high enzyme activity . Immobilized E. coli expressing α-amino acid ester acyltransferase was applied for the continuous production of Ala-Gln . Calcium alginate beads were found to be the most proper entrapment carrier for the production of Ala-Gln .Molecular Structure Analysis
The H-Ala-Ala-Gln-OH molecule contains a total of 39 bonds. There are 19 non-H bonds, 4 multiple bonds, 8 rotatable bonds, 4 double bonds, 1 carboxylic acid (aliphatic), 1 primary amide (aliphatic), 2 secondary amides (aliphatic), 1 primary amine (aliphatic), and 1 hydroxyl group .Physical And Chemical Properties Analysis
H-Ala-Ala-Gln-OH has a molecular formula of C11H20N4O5 and an average mass of 288.300 Da . It has a boiling point of 747.1±60.0 °C at 760 mmHg and a flash point of 405.6±32.9 °C . It has 9 H bond acceptors, 7 H bond donors, 8 freely rotating bonds, and 1 rule of 5 violations .Scientific Research Applications
Protective Effects in Biological Systems
Research has demonstrated the protective effects of amino acids like alanine (Ala) and glutamine (Gln) against oxidative damage in biological systems. For example, a study by Li et al. (2013) explored how these amino acids protect fish erythrocytes from hydroxyl radical-induced apoptosis and oxidative damage, suggesting their potential role in cellular defense mechanisms against oxidative stress (Li et al., 2013).
Conformational Studies and Chemical Reactions
The conformation and reactivity of amino acids in the presence of hydroxyl radicals were investigated to understand their role in protein unfolding and diseases. Owen et al. (2012) conducted a theoretical study comparing the hydrogen abstraction reaction cycles of glycine and alanine residues, providing insights into the molecular basis of peptide and protein reactivity (Owen et al., 2012).
Fermentative Production and Structural Analysis
Technological advances have enabled the fermentative production of dipeptides like L-Alanyl-L-Glutamine, highlighting the importance of efficient manufacturing methods for clinical and nutritional applications. Tabata and Hashimoto (2007) described a novel method using a metabolically engineered Escherichia coli strain, showcasing the potential for scalable production (Tabata & Hashimoto, 2007).
Safety And Hazards
H-Ala-Ala-Gln-OH is not classified as hazardous according to Regulation (EC) No. 1272/2008 . In case of accident or unwellness, seek medical advice immediately . If inhaled, remove the person to fresh air and keep comfortable for breathing . After contact with skin or eyes, rinse cautiously with water for several minutes . If swallowed, rinse mouth .
properties
IUPAC Name |
(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-5-oxopentanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4O5/c1-5(12)9(17)14-6(2)10(18)15-7(11(19)20)3-4-8(13)16/h5-7H,3-4,12H2,1-2H3,(H2,13,16)(H,14,17)(H,15,18)(H,19,20)/t5-,6-,7-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUANFPRKJKJSRR-ACZMJKKPSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
H-Ala-Ala-Gln-OH |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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